broussonin E
Overview
Description
Broussonin E is a phenolic compound isolated from the bark of Broussonetia kazinoki. It has garnered significant attention due to its anti-inflammatory properties and potential therapeutic applications in treating various inflammatory diseases .
Mechanism of Action
Target of Action
Broussonin E, a phenolic compound, has been found to interact with several key genes such as HSP90AA1 , JUN , ESR1 , MTOR , and PIK3CA . These genes play crucial roles in the nucleus and cytoplasm by regulating various signaling pathways .
Mode of Action
This compound exerts its effects by modulating the activation state of macrophages. It inhibits the ERK and p38 MAPK pathways while enhancing the JAK2-STAT3 signaling pathway . Molecular docking results have shown that small molecules of this compound could freely bind to the active site of the target proteins .
Biochemical Pathways
The key genes targeted by this compound regulate the tumor necrosis factor , nuclear factor-κB , and PI3K-Akt signaling pathways . These pathways play important roles in the nucleus and cytoplasm, and their modulation by this compound contributes to its therapeutic effects .
Result of Action
In vivo experiments have shown that this compound can reduce acute respiratory distress syndrome (ARDS)-related histopathological changes, release of inflammatory factors, and infiltration of macrophages and oxidative stress reaction . This suggests that this compound has a protective effect on ARDS .
Biochemical Analysis
Biochemical Properties
Broussonin E interacts with several key proteins and enzymes, playing significant roles in the nucleus and cytoplasm. These include HSP90AA1, JUN, ESR1, MTOR, and PIK3CA . These interactions regulate various biochemical reactions, particularly those involving the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce ARDS-related histopathological changes, the release of inflammatory factors, and the infiltration of macrophages .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking results have shown that small molecules of this compound can freely bind to the active site of the target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function . It has been observed to reduce ARDS-related histopathological changes and oxidative stress reactions over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . In an oleic acid-induced ARDS rat model, this compound demonstrated protective effects on ARDS, as evaluated by histological evaluation and enzyme-linked immunosorbent assay .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors . It plays a role in regulating the tumor necrosis factor, nuclear factor-κB, and PI3K-Akt signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Broussonin E typically involves the extraction from the bark of Broussonetia kazinoki. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Broussonin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones.
Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related reduced derivatives.
Substitution: Halogenated and nitrated derivatives of this compound
Scientific Research Applications
Broussonin E has been extensively studied for its anti-inflammatory properties. It has shown potential in treating acute respiratory distress syndrome by modulating the activation state of macrophages and suppressing inflammatory pathways . Additionally, it has applications in:
Chemistry: Used as a model compound for studying phenolic reactions.
Biology: Investigated for its role in modulating immune responses.
Medicine: Potential therapeutic agent for inflammatory diseases such as atherosclerosis and rheumatoid arthritis.
Industry: Potential use in the development of anti-inflammatory drugs and natural product-based therapeutics
Comparison with Similar Compounds
Similar Compounds
- Broussonin A
- Broussonin B
- Broussonin C
- Broussonin D
Uniqueness
Broussonin E is unique due to its specific ability to modulate multiple signaling pathways involved in inflammation. Unlike other Broussonins, it has shown a distinct profile in enhancing the JAK2-STAT3 pathway, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCSYNUJDYRGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCC2=CC(=C(C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What in vitro and in vivo studies have been conducted on Broussonin E's efficacy against ARDS?
A2: Currently, the available research primarily focuses on the cellular level, investigating the impact of this compound on LPS-induced inflammation in macrophages []. While promising, these findings represent preliminary steps in understanding the therapeutic potential of this compound. Further research, including animal models and potentially clinical trials, is crucial to evaluate its efficacy against ARDS in more complex biological systems and ultimately in humans.
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